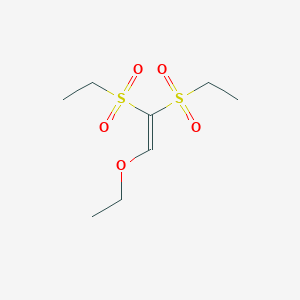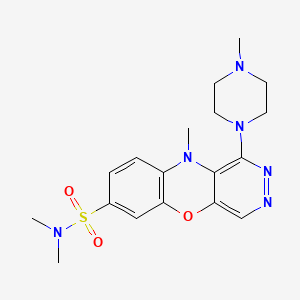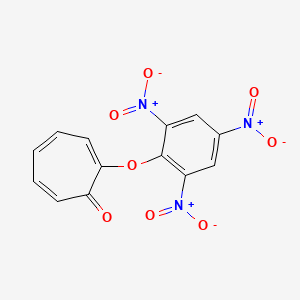
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one is an organic compound that features a cycloheptatrienone ring substituted with a trinitrophenoxy group
Métodos De Preparación
The synthesis of 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one can be approached through several methods. One common route involves the reaction of cycloheptatrienone with 2,4,6-trinitrophenol under specific conditions. The reaction typically requires a strong base to deprotonate the phenol, allowing it to act as a nucleophile and attack the electrophilic carbonyl carbon of the cycloheptatrienone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptatrienone moiety. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the aromatic and cycloheptatrienone rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and stability, as well as its potential biological activity.
Comparación Con Compuestos Similares
Similar compounds to 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one include:
Tropone: A simpler analog with a cycloheptatrienone ring but without the trinitrophenoxy substitution.
Tropolone: Contains a hydroxyl group on the cycloheptatrienone ring, offering different reactivity and applications.
Hinokitiol: A naturally occurring tropolone derivative with antimicrobial properties
Propiedades
Número CAS |
63591-35-5 |
|---|---|
Fórmula molecular |
C13H7N3O8 |
Peso molecular |
333.21 g/mol |
Nombre IUPAC |
2-(2,4,6-trinitrophenoxy)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H7N3O8/c17-11-4-2-1-3-5-12(11)24-13-9(15(20)21)6-8(14(18)19)7-10(13)16(22)23/h1-7H |
Clave InChI |
IYBSRLAHANQWFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=O)C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





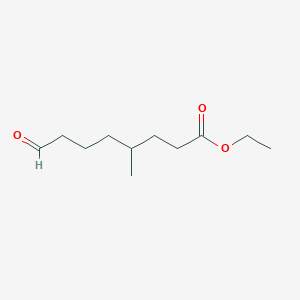
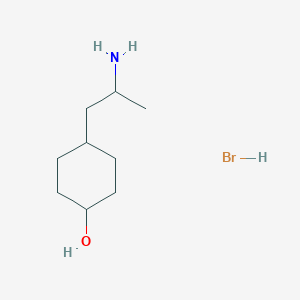


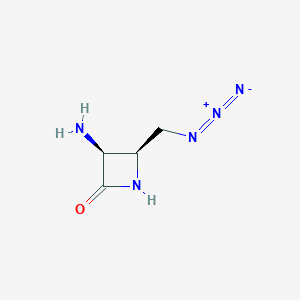

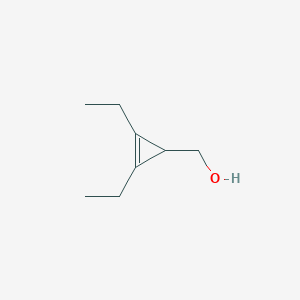
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
